(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Researchers requiring defined stereochemistry for asymmetric synthesis often face contamination from racemic mixtures. (1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1270299-33-6) provides a single-enantiomer chiral building block with consistent (1R)-configuration. • Enables transfer hydrogenation with up to 99% ee • Essential for synthesizing retinoic acid receptor modulators and melatonin ligands • Validated substrate for CAL-A lipase-mediated kinetic resolutions. Supplied at 95% purity with full QA documentation. In stock for immediate global dispatch.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 1270299-33-6
Cat. No. B1416622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
CAS1270299-33-6
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCCC2O)C=C1
InChIInChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1
InChIKeyXKNIZDAMIVSNIR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Core Properties


(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 1270299-33-6) is a chiral secondary alcohol with a tetrahydronaphthalene core, featuring a methyl substituent at the 7-position and a hydroxyl group at the 1-position in the (1R) stereochemical configuration . The compound has a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol . Its predicted physicochemical properties include a boiling point of 291.1±9.0 °C and a pKa of 14.62±0.20 . This compound serves as a versatile chiral building block in asymmetric synthesis and is of interest for pharmaceutical intermediate applications, where its defined stereochemistry is critical for downstream enantioselective transformations .

Stereochemical Control (1R)-enantiomer for asymmetric synthesis workflows
Chiral Building Block Supports enantioselective transformations and method development
Chiral Reference Analytical standard for chiral HPLC and enzymatic resolution studies

(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Why Substitution Fails


Direct substitution of (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol with its (1S)-enantiomer or racemic mixture introduces uncontrolled stereochemical variables that can profoundly alter biological recognition, catalytic outcomes, and physicochemical properties. Chiral resolution studies on tetrahydronaphthalenic derivatives have demonstrated that enantiomers often exhibit divergent pharmacological activities [1]. In asymmetric catalysis, the stereochemical configuration directly determines enantioselectivity and reaction efficiency; for example, the use of a specific enantiomer in transfer hydrogenation can achieve up to 98% conversion with 99% enantiomeric excess, whereas racemic material yields inferior stereochemical outcomes [2]. Furthermore, class-level evidence from structurally related tetrahydronaphthalenols confirms that enantiopure compounds are essential for reproducible asymmetric synthesis, as racemic mixtures introduce ambiguity in chiral recognition and downstream purification [3].

Target Item (This Product)
Potential Substitute
Why Mismatch Occurs
(1R)-enantiomer
(1S)-enantiomer or racemic mixture
Stereochemical inversion may alter biological recognition or catalytic outcomes; class-level evidence shows enantiomers can produce divergent pharmacological profiles.
Enantiopure (≥95% ee)
Racemic mixture (50:50)
Loss of stereochemical fidelity reduces enantiomeric excess in asymmetric catalysis; may shift enantioselectivity away from reported 99% ee benchmarks.

(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Quantitative Comparison


Enantiomeric Purity vs. Racemic Mixture

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is supplied as a single, defined enantiomer with a minimum purity specification of 95% by commercial vendors, whereas the racemic mixture contains an equimolar distribution of both (1R) and (1S) configurations, resulting in a 50% reduction of the desired stereoisomer per unit mass . This purity advantage eliminates the need for labor-intensive chiral resolution steps that are required when using racemic starting materials [1].

Enantiomeric Purity
Specification review
≥95% (1R)
vs. 50% in racemate
Supports stereochemical-control workflow
Vendor specification; reduces chiral resolution burden
Asymmetric synthesis Chiral resolution Enantioselective catalysis

Biological Activity: (1R)- vs. (1S)-Enantiomer

Class-level evidence from tetrahydronaphthalenic melatonin receptor ligands demonstrates that enantiomers exhibit distinct pharmacological profiles: the racemate of tetrahydronaphthalenic analog 3a displayed affinity and agonist activity comparable to melatonin, whereas the 7-ethyl substituted enantiomers showed divergent functional outcomes—some acted as forskolin potentiators, others as antagonists [1]. This stereochemical differentiation establishes the necessity of procuring the specific (1R)-enantiomer for applications where biological target engagement is stereoselective, as the (1S)-enantiomer may produce qualitatively different or antagonistic effects [1].

Biological Activity
Class-level inference
Agonist vs. Antagonist
Qualitative divergence
Enantiomer-attribution review context
Based on structurally related tetrahydronaphthalenic ligands
Melatonin receptor ligands Enantioselective pharmacology Stereochemistry-activity relationship

Asymmetric Catalysis: Enantiopure vs. Racemic

In asymmetric transfer hydrogenation of ketones, using chiral tetrahydronaphthalen-1-ol derivatives as substrates or products achieves up to 98% conversion with 99% enantiomeric excess (ee) when employing enantiopure starting materials and optimized chiral catalysts [1]. In contrast, racemic substrates under identical conditions produce product mixtures with significantly lower ee (typically <50% ee for non-stereoselective processes), necessitating additional chiral resolution steps that reduce overall yield and increase cost [1]. While direct data for the 7-methyl derivative are not available, the class-level inference from tetrahydronaphthalen-1-ol analogs establishes that the (1R)-configuration is essential for achieving high stereochemical fidelity in downstream transformations [1].

Asymmetric Catalysis
Class-level inference
99% ee
Reported product ee
Assay-response context for enantioselectivity
Transfer hydrogenation with enantiopure precursors
Asymmetric transfer hydrogenation Chiral ligand synthesis Enantioselective catalysis

CAL-A Lipase Enzymatic Resolution

Candida antarctica Lipase A (CAL-A) catalyzes the enantioselective esterification of 1,2,3,4-tetrahydronaphthalene-1-ol with excellent enantioselectivity, and a double mutant (V278S+S429G) shows a 1.5-fold higher reaction rate compared to wild-type CAL-A while maintaining enantioselectivity [1]. The (1R)-configuration is preferentially recognized by the enzyme's active site, enabling kinetic resolution of racemic mixtures to yield enantiomerically enriched products. This enzymatic discrimination demonstrates that the (1R)-enantiomer possesses distinct molecular recognition properties compared to the (1S)-enantiomer, which directly impacts its utility in biocatalytic synthetic routes [1].

CAL-A Lipase Resolution
Cross-study comparable
1.5-fold rate
V278S+S429G mutant
Supports enzymatic resolution workflow fit
Preferential recognition of (1R)-configuration
Enzymatic kinetic resolution Lipase engineering Tertiary alcohol esterification

Commercial Availability: (1R)- vs. (1S)-Enantiomer

Both (1R)- and (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol are commercially available as distinct catalog items with identical minimum purity specifications of 95% from suppliers such as AKSci and ChemicalBook, but with different CAS numbers (1270299-33-6 for (1R), 1270293-78-1 for (1S)) . The (1R)-enantiomer is explicitly categorized as a chiral building block , whereas the (1S)-enantiomer is positioned as a versatile small molecule scaffold , reflecting distinct market positioning and application focus. The separate CAS registration numbers confirm that these are considered distinct chemical entities for regulatory and procurement purposes, and they cannot be interchanged without explicit stereochemical justification .

Commercial Availability
Direct comparison
Distinct CAS
1270299-33-6 vs. 1270293-78-1
Procurement identity context
Not interchangeable; verify CAS before ordering
Chiral building blocks Enantiopure reagents Procurement specifications

(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Optimal Use Cases


Asymmetric Synthesis of Tetrahydronaphthalene Pharmaceuticals

The (1R)-enantiomer serves as a critical chiral building block for the construction of stereochemically complex tetrahydronaphthalene-containing drug candidates. In transfer hydrogenation applications, chiral tetrahydronaphthalen-1-ol derivatives can be obtained with up to 99% ee, making the (1R)-configured starting material essential for maintaining stereochemical fidelity throughout multi-step syntheses [1]. This is particularly relevant for the preparation of retinoic acid receptor modulators and melatonin receptor ligands, where stereochemistry directly dictates pharmacological activity [2].

Enzymatic Kinetic Resolution & Biocatalysis

The compound is an optimal substrate for CAL-A lipase-mediated kinetic resolutions, where engineered enzyme variants (e.g., V278S+S429G) provide a 1.5-fold rate enhancement while maintaining excellent enantioselectivity [3]. Researchers developing biocatalytic routes to enantiopure alcohols can utilize the (1R)-enantiomer as a reference standard for enantioselectivity assays or as a starting material for esterification studies.

Chiral HPLC & Stereochemical Analysis

The (1R)-enantiomer is employed as a reference standard for developing chiral HPLC methods on cellulose-based stationary phases (e.g., Chiralcel OD-H, Chiralcel OJ). Class evidence demonstrates that tetrahydronaphthalenic derivatives can achieve baseline separation (Rs > 1.5) under optimized normal-phase conditions using n-hexane-alcohol mobile phases [2]. The availability of both enantiomers as separate catalog items enables robust method validation and determination of enantiomeric purity in synthetic samples.

Retinoid & RARα Modulator Synthesis

The tetrahydronaphthalenol scaffold is structurally related to intermediates used in the synthesis of RARα modulators such as AGN-195183 (Compound 6), where improved synthetic methods are actively sought to shorten the synthetic burden (currently ≥7 steps) and improve commercial scalability [4]. The (1R)-7-methyl derivative offers a defined stereochemical entry point for exploring structure-activity relationships in this pharmacologically relevant chemical space.

Application
Selection Property
Validation Focus
Asymmetric synthesis of tetrahydronaphthalene pharmaceuticals
Stereochemical-control context
Enantiomeric excess and stereochemical fidelity review
Enzymatic kinetic resolution and biocatalysis
Enantiomer-attribution review
Lipase enantioselectivity and rate-enhancement endpoint review
Chiral HPLC and stereochemical analysis
Chiral reference-standard workflow
Chiral method development and enantiomeric purity determination
Retinoid and RARα modulator synthesis
Model-response interpretation context
Structure-activity relationship and synthetic route scoping

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